4-(2-Chloropyridin-4-yl)morpholine
Overview
Description
“4-(2-Chloropyridin-4-yl)morpholine” is a chemical compound with the CAS Number: 937202-67-0 . It has a molecular weight of 198.65 . The IUPAC name for this compound is 4-(2-chloro-4-pyridinyl)morpholine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H11ClN2O/c10-9-7-8(1-2-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature .Scientific Research Applications
Application in PI3K-AKT-mTOR Pathway Inhibition
4-(Pyrimidin-4-yl)morpholines, including compounds like 4-(2-Chloropyridin-4-yl)morpholine, are significant in inhibiting the PI3K and PIKKs pathways. The morpholine oxygen in these compounds is key for forming hydrogen bonding interactions and conveying selectivity over the broader kinome. These compounds are useful as kinase hinge binders, particularly in cancer research and therapy (Hobbs et al., 2019).
Synthesis and Characterization as Dopamine Receptor Antagonists
This compound derivatives have been synthesized and identified as potent and selective dopamine D4 receptor antagonists. This selective inhibition is important in neurological research, particularly in the study of neurological disorders and potential treatments (Witt et al., 2016).
Catalyst for Suzuki–Miyaura and Sonogashira Coupling Reactions
This compound has been used as a catalyst in Suzuki–Miyaura and Sonogashira cross-coupling reactions. This highlights its role in organic chemistry, particularly in the synthesis of complex organic compounds under mild and green conditions (Reddy et al., 2016).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These codes indicate various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Mechanism of Action
Target of Action
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyridine, and it is often used as a precursor to agrochemicals and pharmaceuticals .
Mode of Action
Based on its structural similarity to other pyridine derivatives, it can be hypothesized that it might interact with its targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .
Properties
IUPAC Name |
4-(2-chloropyridin-4-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-9-7-8(1-2-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPBISFDAYGQHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682455 | |
Record name | 4-(2-Chloropyridin-4-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937202-67-0 | |
Record name | 4-(2-Chloropyridin-4-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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